N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(15-3-5-17(6-4-15)22-9-1-2-10-22)21-16-13-20-23(14-16)18-7-11-25-12-8-18/h1-6,9-10,13-14,18H,7-8,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVYJGLZMCELKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. The starting materials often include oxane derivatives, pyrazole, and pyrrole compounds. The synthesis may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the oxane group: This step may involve the reaction of the pyrazole derivative with an oxane-containing reagent under specific conditions.
Formation of the benzamide linkage: This can be done by reacting the intermediate with a benzoyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Research: The compound can be used to study enzyme interactions and cellular pathways.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Molecular weights are approximate and calculated based on structural formulas.
Key Observations:
Substituent Effects on Bioactivity :
- The oxan-4-yl group in the target compound may enhance solubility compared to lipophilic alkoxy chains (e.g., hexyloxy in ’s derivatives ).
- Pyrrole and pyrazole moieties could facilitate π-π stacking or hydrogen bonding in enzyme active sites, akin to methoxyphenyl and sulfamoyl groups in ’s enzyme inhibitors .
Complexity and Target Specificity: The target compound’s moderate molecular weight (~395 g/mol) contrasts with higher-weight analogs in and , which incorporate quinoline or sulfonyl groups . This suggests a balance between bioavailability and target engagement, as excessive molecular weight may hinder permeability.
In contrast, ’s patented compounds likely require multi-step protocols due to their intricate scaffolds .
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Anticancer Properties
Preliminary studies indicate that compounds with similar pyrazole structures exhibit promising anticancer activities. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative effects in various cancer cell lines, suggesting that this compound may also possess similar properties .
In vitro assays have demonstrated that these compounds can reduce mTORC1 activity and enhance autophagy, which are critical pathways in cancer cell metabolism and survival. The modulation of autophagic flux indicates a potential mechanism for inducing apoptosis in cancer cells under nutrient-deprived conditions .
Enzyme Interaction Studies
The mechanism of action for this compound involves interactions with specific enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to various biological effects. Research has shown that compounds with similar structures can interfere with key signaling pathways involved in cell growth and survival .
Case Study 1: Antiproliferative Activity
A study examining the structure–activity relationship (SAR) of related pyrazole compounds found that modifications to the benzamide core significantly influenced their antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. Compounds exhibiting strong activity were noted to disrupt autophagic processes, suggesting a novel mechanism for cancer therapy .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.5 | mTORC1 inhibition |
| Compound B | 0.8 | Autophagy modulation |
Case Study 2: Insecticidal Activity
Another set of studies revealed that pyrazole derivatives showed significant insecticidal activity against pests like Helicoverpa armigera. The lethal concentrations (LC50) were found to be notably low, indicating potential agricultural applications for compounds structurally related to this compound .
| Insect Species | LC50 (mg/L) |
|---|---|
| Mythimna separate | 10 |
| Helicoverpa armigera | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
